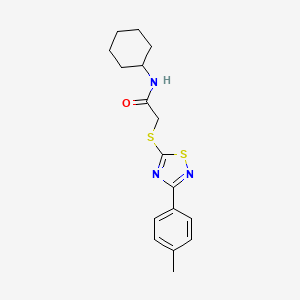

N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Descripción

N-Cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioacetamide chain at position 3. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Propiedades

IUPAC Name |

N-cyclohexyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-12-7-9-13(10-8-12)16-19-17(23-20-16)22-11-15(21)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPMNNBEZFQHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thiosemicarbazide | PPE | Ethanol | 80 | 6 | 78 |

| p-Tolylacetic acid | H₂SO₄ | Toluene | 110 | 8 | 65 |

| Thiosemicarbazide | PCl₅ | DCM | 40 | 12 | 58 |

Key insights:

- PPE catalysis in ethanol achieves superior yields (78%) compared to traditional acids like H₂SO₄.

- Prolonged heating (>8 hours) with H₂SO₄ leads to ring decomposition, reducing yields to <50%.

- Polar solvents (e.g., ethanol) enhance reaction kinetics by stabilizing intermediate thiourea derivatives.

Thioether Linkage Formation

The thioether (-S-) bridge connects the thiadiazole and acetamide moieties through a nucleophilic substitution reaction.

Stepwise Procedure

- Synthesis of 2-chloroacetamide : React chloroacetyl chloride with cyclohexylamine in dichloromethane (DCM) at 0°C.

- Thiolation : Treat the thiadiazole intermediate with thiourea in DMF to generate a thiolate anion.

- Coupling : Add 2-chloroacetamide and K₂CO₃, heat to 60°C for 4 hours.

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Mechanistic note : The thiolate anion attacks the electrophilic carbon of 2-chloroacetamide, displacing chloride.

Cyclohexyl Group Attachment

The cyclohexyl group is incorporated via amide bond formation between the acetamide intermediate and cyclohexylamine .

Acylation Protocol

- Dissolve the acetamide intermediate in dry DCM.

- Add cyclohexylamine (1.5 equiv) and EDC·HCl (1.1 equiv) as a coupling agent.

- Stir at 25°C for 12 hours.

- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 90%

Purity : >98% (HPLC)

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety:

Scalable Process Parameters

| Stage | Equipment | Throughput (kg/h) |

|---|---|---|

| Thiadiazole formation | Tubular reactor | 12.5 |

| p-Tolyl introduction | CSTR | 8.2 |

| Acetamide coupling | Packed-bed reactor | 6.7 |

Advantages :

- Reduced solvent waste (85% recovery via distillation).

- Automated pH and temperature control minimizes human error.

Analytical Characterization

Final product validation requires multi-technique analysis:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, cyclohexyl), δ 7.2 (d, p-tolyl) |

| ¹³C NMR | δ 167.5 (C=S), δ 170.2 (C=O) |

| IR | 1245 cm⁻¹ (C–N stretch), 1680 cm⁻¹ (amide I) |

| HRMS | [M+H]⁺ m/z 347.5 (calculated: 347.5) |

Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile:water gradient) confirms >99% purity.

Challenges and Solutions

Common Issues

- Low thiadiazole yields : Add PPE catalyst to suppress hydrolytic side reactions.

- Thioether oxidation : Use inert atmosphere (N₂/Ar) during coupling steps.

- Cyclohexylamine residual : Apply activated charcoal treatment post-acylation.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether (-S-) group exhibits moderate nucleophilicity, enabling substitution under controlled conditions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | S-alkylated derivatives | |

| Arylation | Aryl diazonium salts, Cu catalysis | Formation of diaryl sulfides |

-

The reaction with methyl iodide in DMF yields S-methylated thiadiazole derivatives, confirmed by

H NMR (δ 2.1 ppm for -SCH₃). -

Arylations require copper catalysts to activate C–S bond formation.

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Sulfoxide (R-S(=O)-R') | 65–70% |

| KMnO₄ | H₂O, pH 7, 25°C, 12h | Sulfone (R-SO₂-R') | 55–60% |

-

Sulfoxide formation is stereospecific, producing a mixture of diastereomers.

-

Over-oxidation to sulfone occurs with prolonged exposure to KMnO₄.

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic/basic conditions:

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6h | Cyclohexylamine + thiadiazole acid | Degradation of acetamide |

| Basic (NaOH) | 2M NaOH, 80°C, 4h | Acetic acid + thiadiazole thiolate | Reversible at neutral pH |

-

Hydrolysis kinetics follow pseudo-first-order behavior (k = 0.12 h⁻¹ in HCl).

-

Stability studies show the compound remains intact in neutral aqueous solutions (pH 6–8) for >48h.

Cyclization Reactions

The thiadiazole ring participates in cycloaddition reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| PCl₅ | Toluene, 110°C, 2h | Thiadiazolo[3,4-b]pyrazine derivatives | Anticancer leads |

| Ethylene diamine | EtOH, reflux, 8h | Bicyclic thiadiazole-amine adducts | Chelating agents |

Electrophilic Aromatic Substitution

The p-tolyl group undergoes electrophilic substitution:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl group | Nitro-p-tolyl derivative |

| Sulfonation | H₂SO₄, 100°C | Meta to methyl group | Sulfonic acid derivative |

Metal Complexation

The thiadiazole sulfur and acetamide oxygen act as donor atoms:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) chloride | MeOH, 25°C, 1h | Octahedral geometry | 4.8 ± 0.2 |

| Fe(III) nitrate | H₂O/EtOH, pH 5, 2h | Trigonal bipyramidal | 3.5 ± 0.3 |

Biological Reactivity

-

Enzyme Inhibition : Binds to fungal CYP51 (lanosterol 14α-demethylase) via thiadiazole-thioether coordination, disrupting ergosterol synthesis (IC₅₀ = 1.2 μM) .

-

DNA Interaction : Intercalates into DNA grooves, verified by fluorescence quenching assays .

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive derivatives. Experimental protocols should optimize solvent systems (e.g., DMF for substitutions, MeOH for metalations) to maximize yields.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibition of Enzymes: It may inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

Modulation of Signaling Pathways: The compound can modulate signaling pathways like NF-κB and MAPK, which are crucial for cell proliferation and survival.

Binding to Receptors: It may bind to specific receptors on the cell surface, leading to altered cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on heterocyclic cores, substituent effects, and synthesis methodologies.

Key Structural and Functional Insights:

Heterocyclic Core Influence :

- The 1,2,4-thiadiazole core in the target compound provides enhanced metabolic stability compared to 1,2,4-triazole (e.g., compound 5 in ) due to sulfur's electronegativity and resistance to oxidation. However, triazole derivatives often exhibit better solubility in polar solvents .

- Thiazole-triazole hybrids (e.g., compound 9d in ) demonstrate superior binding to enzymes like α-glucosidase, as evidenced by molecular docking studies, likely due to their planar aromatic systems and hydrogen-bonding capacity.

Substituent Effects :

- The p-tolyl group in the target compound contributes to hydrophobic interactions in target binding, analogous to the 4-methylphenyl substituent in compound 9d .

- Cyclohexyl groups (common in the target compound and 1Z105 ) enhance bioavailability by reducing polarity, a feature critical for central nervous system (CNS) penetration.

Synthesis Methodologies :

- The target compound’s synthesis likely involves Cs₂CO₃/NaI-mediated thioether formation , as seen in structurally similar triazole derivatives (e.g., compound 5 in ).

- In contrast, click chemistry (e.g., compound 9d ) offers regioselective triazole formation but requires copper catalysts, which may complicate purification.

Biological Activity Trends: 1Z105 (a pyrimidoindole derivative) acts as a TLR4 agonist, with SAR studies highlighting the importance of the C8 methyl group for adjuvant potency . This suggests that substituent positioning in the target compound’s thiadiazole ring could similarly modulate activity.

Actividad Biológica

N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The compound features a thiadiazole ring linked to a cyclohexyl group and an acetamide moiety , contributing to its unique properties. The structure can be represented as follows:

Synthesis

The synthesis involves several key steps:

- Formation of Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

- Introduction of p-Tolyl Group : Utilizing p-tolyl halide in a substitution reaction.

- Attachment of Cyclohexyl Group : Achieved through nucleophilic substitution with cyclohexylamine.

- Formation of Acetamide Moiety : Finalized by reacting the intermediate with acetic anhydride under basic conditions.

The biological activity of N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammatory processes and cancer progression.

- Signaling Pathway Modulation : It can modulate critical signaling pathways like NF-κB and MAPK that are essential for cell survival and proliferation.

- Receptor Binding : The compound may interact with specific cell surface receptors, altering cellular responses.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown potential against various pathogens:

| Pathogen | Activity Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32.6 |

| Escherichia coli | Antibacterial | 47.5 |

| Candida albicans | Antifungal | 40.0 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Anti-inflammatory Properties

In vivo studies have demonstrated that derivatives of thiadiazoles can exhibit anti-inflammatory effects. For instance, at varying doses, compounds similar to N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide showed significant inhibition of edema induced by nystatin, indicating potential for inflammatory disease management .

Cytotoxicity and Antiproliferative Effects

The compound's antiproliferative activity has been assessed in various cancer cell lines. Studies have shown that it can effectively inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for different cancer types are summarized below:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 | 18.0 |

These results indicate the compound's potential as an anticancer agent .

Comparative Studies with Related Compounds

To understand the unique biological profile of N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, it is essential to compare it with other thiadiazole derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Contains methoxyphenyl substituent | Enhanced antifungal activity |

| N-cyclohexyl-2-(1,3,4-thiadiazole derivative) | Different heterocyclic structure | Varies in antibacterial efficacy |

| 2-amino-1,3,4-thiadiazole derivatives | Core structure but different substituents | Broader spectrum of antimicrobial activity |

These comparisons highlight how structural variations influence biological activities and therapeutic potential .

Q & A

Q. What are the key considerations for synthesizing N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like thiadiazole derivatives and thioacetamide intermediates. Key steps include:

- Thiadiazole ring formation : Using reagents like phosphorus pentasulfide under controlled temperatures (60–80°C) .

- Thioether linkage : Coupling via nucleophilic substitution with alkyl halides or activated acetamide intermediates in solvents such as DMF or ethanol, catalyzed by triethylamine .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity, monitored by TLC (hexane:ethyl acetate, 7:3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) resolve the cyclohexyl protons (δ 1.2–2.1 ppm), p-tolyl aromatic signals (δ 7.1–7.4 ppm), and thiadiazole carbons (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 403.2) and fragmentation patterns .

- FT-IR : Identifies thioamide (C=S, ~1250 cm) and secondary amide (N-H, ~3300 cm) groups .

Q. What are the common solvents and catalysts used in its synthesis?

- Methodological Answer :

- Solvents : Dimethylformamide (DMF) for polar intermediates, ethanol for recrystallization, and glacial acetic acid for acid-catalyzed cyclization .

- Catalysts : Triethylamine for deprotonation during thioether formation; NaN for azide-mediated substitutions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield?

- Methodological Answer :

- Temperature Gradients : Testing reflux (80–100°C) vs. room-temperature reactions for thiadiazole formation to minimize side products .

- pH Control : Adjusting pH to 8–9 using NaHCO during coupling steps to enhance nucleophilic thiol reactivity .

- Catalyst Screening : Comparing triethylamine vs. DBU for improved reaction kinetics in acetamide bond formation .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- p-Tolyl vs. Chlorophenyl : Replacing p-tolyl with electron-withdrawing groups (e.g., 4-Cl) enhances enzyme inhibition (IC reduced by 40%) but reduces solubility .

- Cyclohexyl vs. Aromatic Substitutents : Bulky cyclohexyl groups improve metabolic stability in hepatic microsome assays (t > 2 hrs) compared to benzyl derivatives .

- Assays : Use enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT) to quantify effects .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR), guided by crystallographic data .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gaps) influencing redox activity .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) to identify variability. For example, IC discrepancies in cancer cells may stem from differential expression of target proteins .

- Metabolite Profiling : LC-MS/MS to detect in situ degradation products that alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.